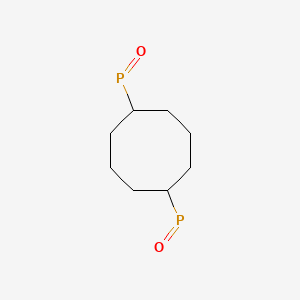
1,5-Diphosphorosocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphosphorosocyclooctane is a chemical compound with the molecular formula C8H16P2 It is a cyclic compound containing two phosphorus atoms at the 1 and 5 positions of the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphosphorosocyclooctane typically involves the reaction of cyclooctane with phosphorus-containing reagents under specific conditions. One common method is the reaction of cyclooctane with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphorus atoms. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphosphorosocyclooctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phosphorus atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides (R-X) can react with the phosphorus atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield phosphine oxides, while reduction with lithium aluminum hydride can produce phosphines.
Scientific Research Applications
1,5-Diphosphorosocyclooctane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, such as phosphine-containing drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants and other phosphorus-containing materials.
Mechanism of Action
The mechanism of action of 1,5-Diphosphorosocyclooctane involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then undergo various catalytic reactions, such as hydrogenation and oxidation, depending on the specific metal and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,5-Diiodocyclooctane: A similar compound with iodine atoms instead of phosphorus.
1,5-Dichlorocyclooctane: Contains chlorine atoms at the 1 and 5 positions.
1,5-Dibromocyclooctane: Contains bromine atoms at the 1 and 5 positions.
Uniqueness
1,5-Diphosphorosocyclooctane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to halogenated analogs. The ability of phosphorus to form stable complexes with metals and participate in redox reactions makes this compound particularly valuable in catalysis and other applications.
Properties
CAS No. |
917599-56-5 |
|---|---|
Molecular Formula |
C8H14O2P2 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,5-diphosphorosocyclooctane |
InChI |
InChI=1S/C8H14O2P2/c9-11-7-3-1-4-8(12-10)6-2-5-7/h7-8H,1-6H2 |
InChI Key |
KFNXUDZKINKKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCC(C1)P=O)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
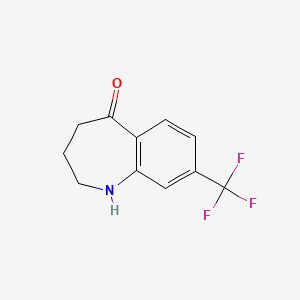
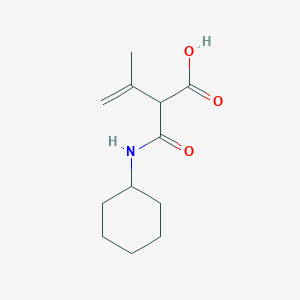
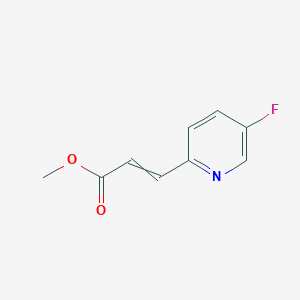
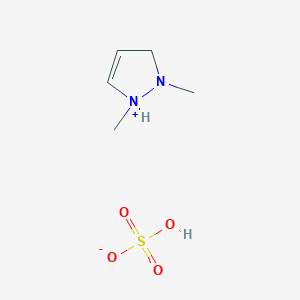
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
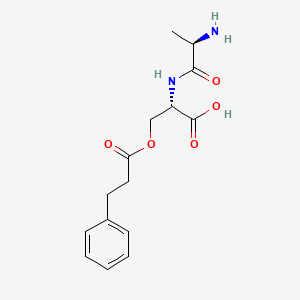
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
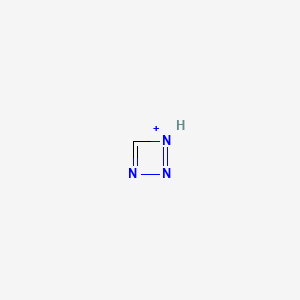

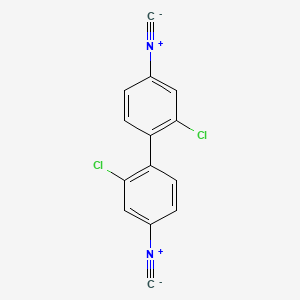
![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)
